molecular formula C10H11N3O5*HCl B555410 (S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride CAS No. 154564-03-1

(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride

Cat. No. B555410
CAS RN: 154564-03-1
M. Wt: 253,21*36,45 g/mole
InChI Key: VVZGJGYVGBGMRI-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride, commonly known as S-3-Amino-4-Nitrophenyl-4-Oxobutanoic Acid Hydrochloride (S-3-ANPOBHCl), is an important organic compound used in a variety of scientific research applications. It is a synthetic, chiral amino acid that has been used in the synthesis of biologically active compounds. In particular, it has been used in the synthesis of peptides, peptidomimetics, and other compounds of interest to researchers. This compound has also been used to study the structure and function of proteins, as well as to investigate the role of amino acids in biological processes.

Scientific Research Applications

Synthesis and Characterization

  • Derivatives of similar compounds have been synthesized through multi-step processes involving reactions like reduction, alkylation, and hydrolysis. For example, a difluoro-derivative of chlorambucil, an anticancer drug, was synthesized from 4-nitrophenylacetic acid through a series of reactions including reduction of the nitro group to amino and subsequent alkylation (Buss, Coe, & Tatlow, 1986).

Molecular Studies and Spectroscopic Analysis

  • Vibrational spectroscopic and supramolecular studies have been applied to chloramphenicol derivatives, which share a similar nitrophenyl group. These studies included single-crystal X-ray diffraction and were supported by vibrational spectroscopy (Raman and infrared), highlighting the importance of conventional and non-conventional hydrogen bonds in the molecular structure (Fernandes et al., 2017).

Biological Activity and Pharmacological Importance

  • Molecular docking, vibrational, structural, electronic, and optical studies have been conducted on compounds with similar structural features, such as derivatives of butanoic acid. These studies include analysis of noncovalent interactions like hydrogen bonding and Van der Waals interactions, suggesting potential pharmacological importance and biological activities, including inhibition of Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

properties

IUPAC Name

(3S)-3-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5.ClH/c11-8(5-9(14)15)10(16)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8H,5,11H2,(H,12,16)(H,14,15);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZGJGYVGBGMRI-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CC(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CC(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628680
Record name N-(4-Nitrophenyl)-L-alpha-asparagine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride

CAS RN

154564-03-1
Record name N-(4-Nitrophenyl)-L-alpha-asparagine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.